molecular formula C9H9N3O3 B346227 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-61-9

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B346227
CAS No.: 43024-61-9
M. Wt: 207.19g/mol
InChI Key: XLPSGPQQTUJWJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core . The final step involves the esterification of the carboxylate group using ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .

Comparison with Similar Compounds

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a fused pyrazole and pyrimidine ring system. The presence of the ethyl carboxylate group at position 6 enhances its solubility and bioavailability, which are critical factors for pharmacological efficacy.

Molecular Formula

  • Formula : C₉H₉N₃O₃
  • Molecular Weight : 207.19 g/mol

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions of substituted aminopyrazoles with various electrophilic reagents. Recent advancements have focused on optimizing these synthetic pathways to improve yield and reduce reaction times.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds within this class, including this compound, showed enhanced cytotoxicity compared to other derivatives due to their ability to inhibit key cellular pathways involved in tumor growth .

Antimicrobial Properties

This compound has also been evaluated for its antibacterial activity. In vitro studies indicated that this compound possesses notable efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Enzymatic Inhibition

The compound has been identified as a selective inhibitor of certain enzymes involved in inflammatory processes. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications targeting inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivitySignificant cytotoxic activity against various cancer cell lines; enhanced effects due to structural modifications.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for antibiotic development.
Enzymatic InhibitionSelectively inhibits enzymes related to inflammation; promising for anti-inflammatory therapies.

Properties

IUPAC Name

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPSGPQQTUJWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CNN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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